2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole
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Overview
Description
2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole is a complex heterocyclic compound that features a unique structure combining imidazole, pyridine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole typically involves multi-step reactions. One common approach starts with the construction of the imidazo[4,5-c]pyridine core, which can be achieved through the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting intermediate is then subjected to further transformations to introduce the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the thiazole ring .
Scientific Research Applications
2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole involves its interaction with specific molecular targets. It can modulate various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity and used in medicinal chemistry.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with significant medicinal applications.
Uniqueness
2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole is unique due to its combination of imidazole, pyridine, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
438553-83-4 |
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Molecular Formula |
C15H14N6S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[1-[(3-ethylimidazo[4,5-c]pyridin-2-yl)methyl]imidazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C15H14N6S/c1-2-21-12-9-16-4-3-11(12)19-13(21)10-20-7-5-17-14(20)15-18-6-8-22-15/h3-9H,2,10H2,1H3 |
InChI Key |
FFLKHPQXHSKFLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CN=C2)N=C1CN3C=CN=C3C4=NC=CS4 |
Origin of Product |
United States |
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